AdoC(GABA)Arg6
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Overview
Description
AdoC(GABA)Arg6 is a compound that combines adenosine, gamma-aminobutyric acid (GABA), and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AdoC(GABA)Arg6 involves the coupling of adenosine with gamma-aminobutyric acid and arginine. The process typically requires the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The reaction conditions often include a controlled pH environment and specific temperatures to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered Escherichia coli strains with high activity of glutamate decarboxylase for the production of gamma-aminobutyric acid . This method ensures a high yield and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: AdoC(GABA)Arg6 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
AdoC(GABA)Arg6 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide bond formation and modification. In biology, it serves as a tool for investigating the role of gamma-aminobutyric acid in neurotransmission and its effects on cellular processes . In medicine, this compound is explored for its potential therapeutic applications, including its role in modulating gamma-aminobutyric acid receptors and its potential use in treating neurological disorders . In industry, the compound is utilized in the development of new materials and biotechnological processes .
Mechanism of Action
The mechanism of action of AdoC(GABA)Arg6 involves its interaction with gamma-aminobutyric acid receptors, particularly the gamma-aminobutyric acid type A receptors. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system . This compound modulates the activity of these receptors, leading to changes in neuronal excitability and neurotransmitter release . The molecular targets and pathways involved include the gamma-aminobutyric acid receptor subunits and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AdoC(GABA)Arg6 include other gamma-aminobutyric acid analogs and derivatives, such as AdoCGlyArg6 and RO-316233 . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: Its ability to modulate gamma-aminobutyric acid receptors and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C50H90N30O12 |
---|---|
Molecular Weight |
1303.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[4-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]butanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H90N30O12/c51-35-31-36(72-22-71-35)80(23-73-31)43-33(83)32(82)34(92-43)42(89)64-15-7-14-30(81)74-24(8-1-16-65-45(52)53)37(84)75-25(9-2-17-66-46(54)55)38(85)76-26(10-3-18-67-47(56)57)39(86)77-27(11-4-19-68-48(58)59)40(87)78-28(12-5-20-69-49(60)61)41(88)79-29(44(90)91)13-6-21-70-50(62)63/h22-29,32-34,43,82-83H,1-21H2,(H,64,89)(H,74,81)(H,75,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,90,91)(H2,51,71,72)(H4,52,53,65)(H4,54,55,66)(H4,56,57,67)(H4,58,59,68)(H4,60,61,69)(H4,62,63,70)/t24-,25-,26-,27-,28-,29-,32+,33-,34+,43?/m1/s1 |
InChI Key |
RAWZLEKTUTUGLH-PYGBFABJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |
Origin of Product |
United States |
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